molecular formula C6H9NO2 B8662516 5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 94787-69-6

5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B8662516
CAS No.: 94787-69-6
M. Wt: 127.14 g/mol
InChI Key: SFHSVISPFNDPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-1,5-dihydro-2H-pyrrol-2-one is a nitrogen-containing heterocyclic compound characterized by a five-membered lactam ring with an ethoxy (-OCH₂CH₃) substituent at the 5-position. This structural motif is part of the broader class of 1,5-dihydro-2H-pyrrol-2-ones, which are recognized for their versatility in medicinal chemistry and organic synthesis. The ethoxy group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

94787-69-6

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-ethoxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C6H9NO2/c1-2-9-6-4-3-5(8)7-6/h3-4,6H,2H2,1H3,(H,7,8)

InChI Key

SFHSVISPFNDPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-ethoxy-1,5-dihydro-2H-pyrrol-2-one with structurally related compounds, focusing on substituent effects, physical properties, spectral data, and biological activities.

Substituent Effects and Structural Variations

  • The ethoxy group in the target compound likely enhances lipophilicity, altering solubility in organic solvents (e.g., ethyl acetate or DCM/hexane mixtures ).
  • Alkyne-Substituted Derivatives : Compounds like 5-(1,5-diphenylpenta-1,4-diyn-3-ylidene)-3-hexyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one (40 ) incorporate conjugated alkynes, enhancing UV-VIS absorption properties—a feature absent in the ethoxy compound.

Physical Properties

Table 1 summarizes key physical properties:

Compound Name Substituents Melting Point (°C) Solubility/Recrystallization Solvent
This compound* 5-OCH₂CH₃ N/A Likely ethyl acetate/DCM-hexane
5-Hydroxy-3,5-diphenyl (8p) 5-OH, 3,5-diphenyl 141.2–143.1 Ethanol
5-(Naphthalen-2-yl)-3,5-diphenyl (7af) 5-naphthyl, 3,5-diphenyl 218.0–220.4 Ethyl acetate
5-(4-Aminophenyl)-3-phenyl (15a) 5-NH₂C₆H₄, 3-phenyl 119.5–122.1 Ethanol
5-(Diphenylmethylene)-1-(4-methoxyphenyl) (2i) 5-Ph₂C=, 1-4-MeO-C₆H₄ 133–134 DCM/hexane

*Hypothetical data inferred from analogs.

Spectral Data

  • NMR Spectroscopy :
    • 5-Ethoxy derivative : Expected ¹H NMR signals include a triplet for -OCH₂CH₃ (~1.3 ppm, J=7 Hz) and a quartet for the adjacent -CH₂ (~3.5–4.0 ppm). The lactam carbonyl (C=O) typically appears at ~170–175 ppm in ¹³C NMR .
    • 5-Hydroxy analogs : Show broad OH peaks (~5–6 ppm in ¹H NMR) absent in the ethoxy compound. For example, 8p exhibits a hydroxy proton at 5.32 ppm .
  • IR Spectroscopy : The ethoxy group’s C-O stretch (~1100–1250 cm⁻¹) would differ from hydroxy analogs (O-H stretch ~3200–3600 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.